8-Oxo-2'-deoxyadenosine
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Overview
Description
8-Oxo-2’-deoxyadenosine is an oxidized derivative of 2’-deoxyadenosine, one of the four nucleosides that make up DNA. This compound is formed as a result of oxidative stress, where reactive oxygen species attack the adenine base in DNA, leading to the formation of 8-oxo-2’-deoxyadenosine. It is considered a biomarker for oxidative DNA damage and has been implicated in various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
Target of Action
The primary target of 8-Oxo-2’-deoxyadenosine (also known as 2’-Deoxy-8-oxo-adenosine) is the guanine base in nucleic acids . The identification of the position of 8-oxo-2’-deoxyguanosine (8-oxo-dG) in DNA is important to clarify the pathogenesis of many diseases .
Mode of Action
8-Oxo-2’-deoxyadenosine interacts with its target by oxidizing the guanine base in nucleic acids . This oxidation can lead to the production of 8-oxoguanine, which can pair with adenine . This feature of 8-oxoguanine in DNA (8-oxo-dG) induces a G > T (C > A) mutation in cancers .
Biochemical Pathways
The biochemical pathways affected by 8-Oxo-2’-deoxyadenosine involve the balance between damage formation and repair . Reactive oxygen species (ROS) control diverse cellular phenotypes by oxidizing biomolecules . Among these, the guanine base in nucleic acids is the most vulnerable to producing 8-oxoguanine . 8-Oxoguanine can be either produced directly at the DNA (8-oxo-dG) and RNA (o8G) levels or at the free nucleotide level (8-oxo-dGTP or o8GTP), which can be incorporated through DNA replication or RNA transcription .
Pharmacokinetics
It is known that the compound is involved in multiple-turnover single nucleotide primer extension reactions . This process amplifies the presence of 8-oxo-dG several hundred times , which may have implications for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 8-Oxo-2’-deoxyadenosine’s action include inducing mutations in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . 8-Oxoguanine in RNA (o8G) causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .
Action Environment
The action of 8-Oxo-2’-deoxyadenosine is influenced by environmental factors such as oxidative stress . Increasing ROS production induced by environmental stress or pathophysiological conditions overwhelms homeostatic regulation, thereby imposing oxidative stress . Oxidative stress is involved in various pathogeneses, including tumorigenesis and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
8-Oxo-2’-deoxyadenosine plays a significant role in biochemical reactions. It can pair with both adenine and cytosine, which can cause both replicational and translational errors . This compound is actively involved in intracellular signaling and initiates inflammatory and immune responses to maintain homeostasis under the action of external pathogens .
Cellular Effects
8-Oxo-2’-deoxyadenosine has profound effects on various types of cells and cellular processes. It influences cell function by inducing a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . It also plays a role in sensing cellular oxidative stress .
Molecular Mechanism
At the molecular level, 8-Oxo-2’-deoxyadenosine exerts its effects through several mechanisms. It can pair with adenine, leading to misincorporation during DNA replication . It also interacts with various biomolecules, including enzymes and proteins, affecting their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Oxo-2’-deoxyadenosine change over time. It has been observed that this compound exhibits pronounced anti-inflammatory and antioxidant properties
Metabolic Pathways
8-Oxo-2’-deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-oxo-2’-deoxyadenosine typically involves the oxidation of 2’-deoxyadenosine. One common method is the use of Fenton’s reagent, which consists of hydrogen peroxide and ferrous iron. This reagent generates hydroxyl radicals that oxidize 2’-deoxyadenosine to form 8-oxo-2’-deoxyadenosine .
Industrial Production Methods: Industrial production of 8-oxo-2’-deoxyadenosine is less common due to its specific use in research rather than large-scale applications. the synthesis can be scaled up using controlled oxidation processes involving Fenton’s reagent or other oxidizing agents under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Oxo-2’-deoxyadenosine primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce 8-oxo-2’-deoxyadenosine back to 2’-deoxyadenosine.
Substitution: Nucleophilic substitution reactions can occur at the 8-oxo position, especially in the presence of strong nucleophiles.
Major Products: The major product of the oxidation of 2’-deoxyadenosine is 8-oxo-2’-deoxyadenosine. Further oxidation can lead to the formation of other oxidized derivatives, but these are less common .
Scientific Research Applications
8-Oxo-2’-deoxyadenosine is widely used as a biomarker for oxidative DNA damage in various fields:
Chemistry: It is used to study the mechanisms of oxidative stress and the effects of antioxidants.
Biology: Researchers use it to investigate the role of oxidative DNA damage in aging and disease processes.
Comparison with Similar Compounds
8-Oxo-2’-deoxyguanosine: Another oxidized nucleoside that serves as a biomarker for oxidative DNA damage.
8-Oxoguanosine: The ribonucleoside counterpart of 8-oxo-2’-deoxyguanosine, used as a marker for RNA oxidation.
Uniqueness: 8-Oxo-2’-deoxyadenosine is unique in its specific formation from the oxidation of adenine in DNA. While 8-oxo-2’-deoxyguanosine is more commonly studied, 8-oxo-2’-deoxyadenosine provides distinct insights into the oxidative damage of adenine bases and their role in mutagenesis and disease .
Properties
CAS No. |
62471-63-0 |
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Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
6-amino-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1 |
InChI Key |
NDWAUKFSFFRGLF-YRZWDFBDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |
Synonyms |
2’-Deoxy-7,8-dihydro-8-oxo-adenosine; 2’-Deoxy-7,8-dihydroadenosin-8-one; 7,8-Dihydro-8-oxodeoxyadenosine; 8-Oxo-2’-deoxyadenosine; 8-Oxo-2’-deoxydihydroadenosine; 8-Oxo-7,8-dihydro-2’-deoxyadenosine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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